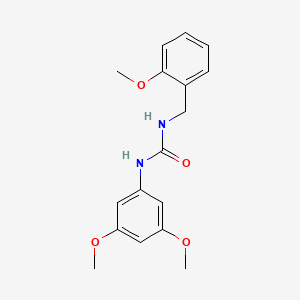

![molecular formula C25H25Cl2N3O4S2 B4625011 methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)

methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiophene compounds involves multiple steps, including halogenation, condensation reactions, and functional group transformations. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a compound with a similar complex structure, was achieved through a modified Claisen ester condensation reaction followed by several steps leading to the target compound (Wang, Fawwaz, & Heertum, 1995). This example illustrates the complexity and the multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related benzothiophene derivatives has been extensively studied. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring substituted with amino and methyl ester groups, showing intra- and intermolecular hydrogen bonding stabilizing the structure (Vasu et al., 2004). Such analyses are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Reactions involving benzothiophene compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles and α,β-acetylenic esters resulted in diverse derivatives, showcasing the compound's reactivity and potential for generating a wide range of chemical structures (Youssef, 2009).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. The study of polymorphic forms of certain benzothiophene compounds revealed different hydrogen-bonding networks, which affect their physical properties and potential applications (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further transformations, are key to understanding the application scope of these compounds. The synthesis and reactions of benzothiophene derivatives reveal their capability to participate in various chemical reactions, leading to a broad spectrum of potential applications in medicinal chemistry and materials science (Bakhouch et al., 2015).

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Transformations

One area of research has been the exploration of novel synthetic transformations involving similar compounds. For instance, the study of transformations of amino and carbonyl/nitrile groups in Gewald thiophenes resulted in the synthesis of new 2-azidothiophenes and derivatives leading to new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine through domino reactions with activated acetonitriles (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, the microwave irradiation of certain tetrahydrobenzo[b]thiophene derivatives under specific conditions yielded various functionalized compounds indicating the compound's versatility in synthetic chemistry (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Biological Activities

Research into the biological activities of related compounds has shown promising results. Synthesis and microbial studies have produced new pyridine derivatives with considerable antibacterial and antifungal activities, hinting at the potential biomedical applications of these compounds (Patel & Agravat, 2007). Moreover, the synthesis of Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives has led to compounds exhibiting both antimicrobial and non-steroidal anti-inflammatory activities (Narayana, Ashalatha, Raj, & Kumari, 2006).

Structural Analysis and Characterization

Structural analysis and characterization form another core area of research. The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally related compound, was studied, revealing insights into its molecular configuration and stabilization mechanisms through intra- and intermolecular hydrogen bonding (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004). This detailed analysis is crucial for understanding the chemical and physical properties of these compounds, aiding in their application in various scientific research fields.

Eigenschaften

IUPAC Name |

methyl 2-[[2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3O4S2/c1-34-25(33)20-15-4-2-3-5-17(15)36-23(20)28-19(31)13-29-8-10-30(11-9-29)24(32)22-21(27)16-7-6-14(26)12-18(16)35-22/h6-7,12H,2-5,8-11,13H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQHXEQWRUUOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[({4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

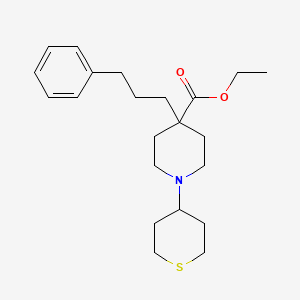

![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)

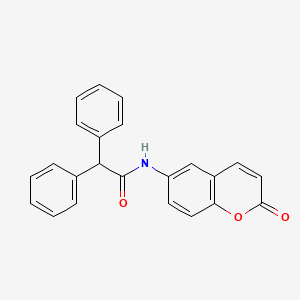

![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)

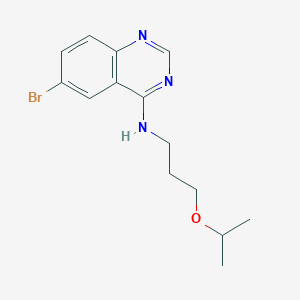

![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)

![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)

![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)

![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)